molecular formula C21H16OS B14257822 2'-Methoxy[1,1'-binaphthalene]-2-thiol CAS No. 185812-17-3

2'-Methoxy[1,1'-binaphthalene]-2-thiol

Cat. No.: B14257822
CAS No.: 185812-17-3
M. Wt: 316.4 g/mol
InChI Key: PEUBEZMWSQZPTN-UHFFFAOYSA-N
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Description

2’-Methoxy[1,1’-binaphthalene]-2-thiol is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to the binaphthalene structure. Binaphthalenes are known for their unique chiral properties and are widely used in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy[1,1’-binaphthalene]-2-thiol typically involves the cyclodehydrogenation of 2-substituted binaphthyls mediated by Lewis acids. One common method is the Scholl reaction, which uses aluminum chloride (AlCl3) as a catalyst at high temperatures . This reaction facilitates the formation of the binaphthalene core by promoting the intramolecular cyclization of the precursor molecules.

Industrial Production Methods

Industrial production of 2’-Methoxy[1,1’-binaphthalene]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy[1,1’-binaphthalene]-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted binaphthalenes depending on the nucleophile used.

Scientific Research Applications

2’-Methoxy[1,1’-binaphthalene]-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy[1,1’-binaphthalene]-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy[1,1’-binaphthalene]-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

185812-17-3

Molecular Formula

C21H16OS

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)naphthalene-2-thiol

InChI

InChI=1S/C21H16OS/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)23/h2-13,23H,1H3

InChI Key

PEUBEZMWSQZPTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)S

Origin of Product

United States

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